3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18F3N5O4 and its molecular weight is 377.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- This compound has been studied for its potent antibacterial properties. For instance, a study by Gordeev and Yuan (2014) describes a novel oxazolidinone agent with high activity against Gram-positive pathogens, highlighting its marked reduction in potential for myelosuppression and monoamine oxidase inhibition (MAOI) compared to other drugs in the class (Gordeev & Yuan, 2014). Similarly, Shin et al. (2013) synthesized a series of related compounds that showed strong antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria (Shin et al., 2013).
Antimicrobial Agents
- Zurenko et al. (1996) studied novel oxazolidinone analogs, demonstrating their in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Additionally, Tucker et al. (1998) explored the structure-activity relationships of piperazinyl oxazolidinones, identifying compounds with potent antibacterial properties (Tucker et al., 1998).
Reduced Activity Against Monoamine Oxidase A
- Reck et al. (2005) focused on the development of oxazolidinones with improved safety profiles, finding that certain triazole derivatives had reduced or no activity against monoamine oxidase A (MAO-A), an important factor in mitigating side effects (Reck et al., 2005).
Synthesis and Structural Studies
- The compound has also been a subject of synthesis and structural studies. Zhang et al. (2013) reported a novel one-pot synthesis of related triazoles, demonstrating the compound’s versatility in chemical synthesis (Zhang et al., 2013). Prakash et al. (2013) synthesized new compounds based on similar structures and tested their antimicrobial activities (Prakash et al., 2013).
Mitochondrial Protein Synthesis Inhibition
- A study by Renslo et al. (2007) found that certain analogs with specific substituents exhibited reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency (Renslo et al., 2007).
Pharmacokinetics and Metabolism
- Gong et al. (2010) studied the metabolism of a related tyrosine kinase inhibitor in chronic myelogenous leukemia patients, revealing insights into the compound's metabolic pathways and potential medical applications (Gong et al., 2010).
Wirkmechanismus
Oxazolidinones
are a class of compounds that have been used in the development of antibiotics, such as linezolid and tedizolid . They typically work by inhibiting protein synthesis in bacteria, which can lead to the death of the bacterial cells .
Piperidines
are found in many pharmaceuticals and are known to interact with a variety of biological targets, including neurotransmitter receptors .
1,2,4-Triazoles
are another class of compounds that have been used in the development of various drugs, including antifungal, antibacterial, and antiviral agents . They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
Eigenschaften
IUPAC Name |
3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDVOONVLSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.